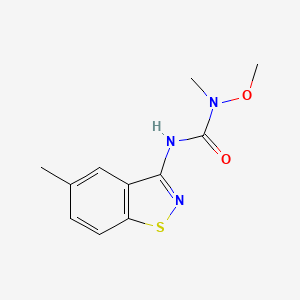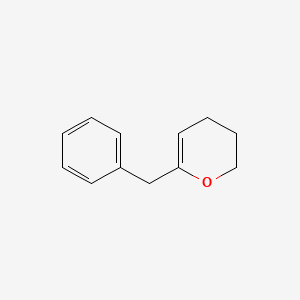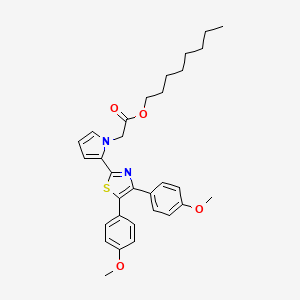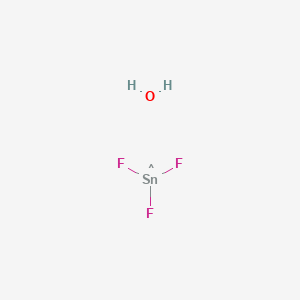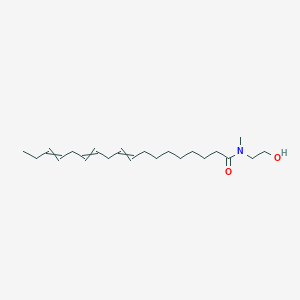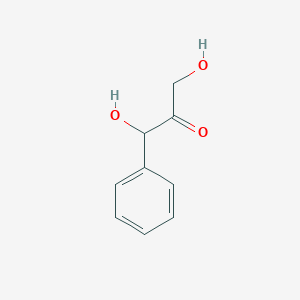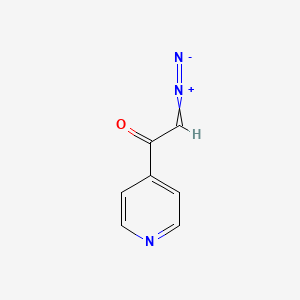![molecular formula C15H13N3O6S B14327324 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 110679-57-7](/img/structure/B14327324.png)
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a phenyl ring, and a hydrazinylidene moiety attached to a cyclohexa-1,4-diene-1-carboxylic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps:
Formation of the Acetylsulfamoyl Group: This step involves the acetylation of sulfamoyl chloride with acetic anhydride in the presence of a base such as pyridine.
Attachment to the Phenyl Ring: The acetylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Hydrazinylidene Moiety: Hydrazine is reacted with the acetylsulfamoyl-phenyl compound to form the hydrazinylidene group.
Cyclization: The final step involves cyclization with cyclohexa-1,4-diene-1-carboxylic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the acetylsulfamoyl group, converting it to a sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of sulfamoyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, the compound is investigated for its anti-inflammatory and antimicrobial properties. It is being explored as a potential therapeutic agent for treating various diseases.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The hydrazinylidene moiety can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salazosulfadimidine: Similar in structure but with different substituents on the phenyl ring.
Sulfasalazine: Contains a similar sulfamoyl group but with different overall structure.
Sulfanilamide: Shares the sulfamoyl group but lacks the complex hydrazinylidene and cyclohexa-1,4-diene-1-carboxylic acid structure.
Uniqueness
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110679-57-7 |
|---|---|
Molekularformel |
C15H13N3O6S |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
5-[[4-(acetylsulfamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H13N3O6S/c1-9(19)18-25(23,24)12-5-2-10(3-6-12)16-17-11-4-7-14(20)13(8-11)15(21)22/h2-8,20H,1H3,(H,18,19)(H,21,22) |
InChI-Schlüssel |
CAMVBTSGXPATOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



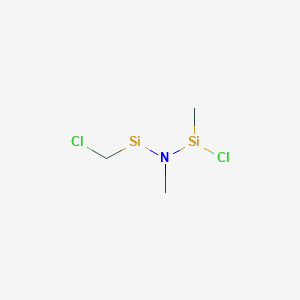

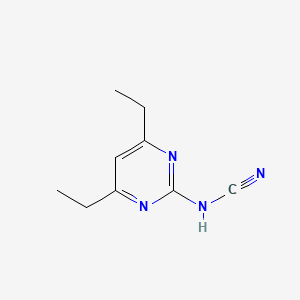
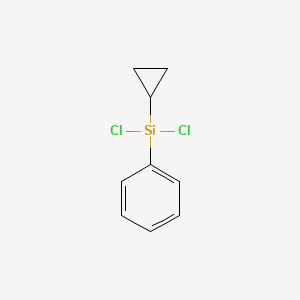
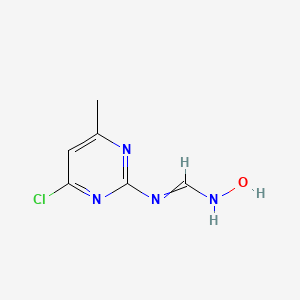
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
